Cas no 30958-16-8 (2-Tosylbenzene-1,4-diol)

2-Tosylbenzene-1,4-diol is a synthetic organic compound featuring a tosyl-protected hydroquinone core. This derivative is valuable in organic synthesis, particularly as an intermediate in the preparation of more complex molecules, due to the stability imparted by the tosyl group. The protective group enhances selectivity in subsequent reactions, allowing controlled functionalization of the aromatic ring. Its crystalline solid form ensures ease of handling and storage, while its well-defined reactivity profile makes it suitable for use in pharmaceuticals, agrochemicals, and specialty materials. The compound’s robust structure and predictable behavior under various conditions contribute to its utility in multi-step synthetic routes.
2-Tosylbenzene-1,4-diol structure
2-Tosylbenzene-1,4-diol structure
Product Name:2-Tosylbenzene-1,4-diol
CAS No:30958-16-8
MF:C13H12O4S
MW:264.296982765198
CID:2664435
PubChem ID:621969
Update Time:2025-10-23

2-Tosylbenzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(benzenesulfonyl)-5-methylbenzene-1,4-diol
    • 2-tosylbenzene-1,4-diol
    • 30958-16-8
    • Oprea1_717162
    • Cambridge id 5869439
    • SCHEMBL10489221
    • 2-[(4-Methylphenyl)sulfonyl]-1,4-benzenediol #
    • 1,4-Benzenediol, 2-((4-methylphenyl)sulfonyl)-
    • 2-Tosylhydroquinone
    • CBMicro_029952
    • SR-01000522295-1
    • 2-(4-Methylbenzenesulfonyl)benzene-1,4-diol
    • AKOS000727738
    • 2-(4-methylphenyl)sulfonylbenzene-1,4-diol
    • PD180737
    • CS-0323683
    • JDVLOEPBUIGUKP-UHFFFAOYSA-N
    • STK739706
    • 2-(Toluene-4-sulfonyl)-benzene-1,4-diol
    • BDBM50245925
    • Oprea1_104843
    • UNII-1DI1WE08FU
    • 2-[(4-methylphenyl)sulfonyl]benzene-1,4-diol
    • 5-Methyl-2-(phenylsulfonyl)hydroquinone
    • CHEMBL462375
    • SR-01000522295
    • 1DI1WE08FU
    • BIM-0030021.P001
    • 2-Tosylbenzene-1,4-diol
    • Inchi: 1S/C13H12O4S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8,14-15H,1H3
    • InChI Key: JDVLOEPBUIGUKP-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1O)O)(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 264.046
  • Monoisotopic Mass: 264.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83Ų

2-Tosylbenzene-1,4-diol Pricemore >>

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